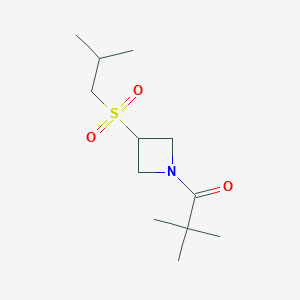![molecular formula C24H25ClN2O3 B2568388 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one CAS No. 898440-29-4](/img/structure/B2568388.png)
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is assigned by HRMS, IR, 1H and 13C NMR experiments .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 330.38 and an MDL number of MFCD04125467 . The IUPAC name is 2-[(4-benzyl-1-piperazinyl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Pyrano[4,3-b]chromones, chemically related to the specified compound, have been studied for their cytotoxicity against human oral squamous cell carcinoma cell lines and human normal oral cells. The research indicates that certain derivatives possess high tumor-specificity, suggesting their potential as anticancer drugs. The cytotoxicity appears correlated with the compound's 3D structure, polarity, ionic potential, and electric state, highlighting the importance of chemical modification for drug design (Nagai et al., 2018).
Antimicrobial Activity
- Studies on pyran derivatives, including compounds with structural similarities, have shown favorable antimicrobial activities against both bacterial and fungal strains. These findings are supported by molecular docking analyses, which help understand the interaction between the compounds and microbial proteins, suggesting these derivatives could serve as templates for developing new antimicrobial agents (Okasha et al., 2022).
Corrosion Inhibition
- Research into pyranopyrazole derivatives indicates their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, which increases with concentration, suggesting their utility in protecting industrial materials from corrosion. The mode of action is believed to involve adsorption and formation of protective layers on metal surfaces (Yadav et al., 2016).
Anticonvulsant Properties
- Kojic acid derivatives, which share a similar structural motif, have been synthesized and evaluated for anticonvulsant activity. These studies reveal that certain compounds exhibit significant protection against seizures in preclinical models, highlighting their potential for development into new antiepileptic medications. The structural features of these compounds are critical for their efficacy and safety profile (Aytemir et al., 2010).
Antimalarial Activity
- Some novel zinc(II) metal complexes of pyrazolones, related in structure to the query compound, have been synthesized and shown to have in silico and in vitro antimalarial activity. These findings suggest the potential of such complexes in the development of new antimalarial drugs, with specific ligand and metal combinations playing a critical role in their efficacy (Shaikh et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c25-21-8-4-7-20(13-21)17-30-24-18-29-22(14-23(24)28)16-27-11-9-26(10-12-27)15-19-5-2-1-3-6-19/h1-8,13-14,18H,9-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRRXDRXSOLZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



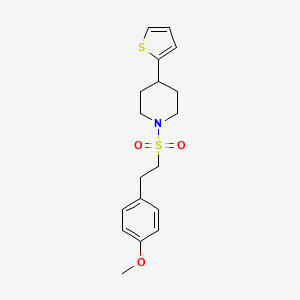
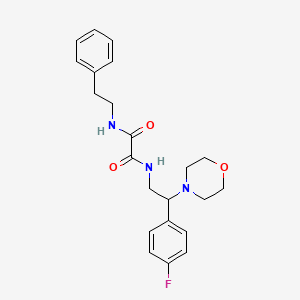
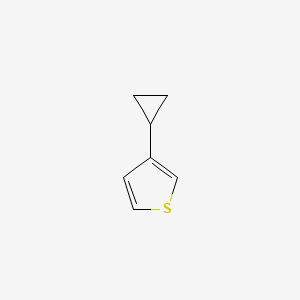
![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)
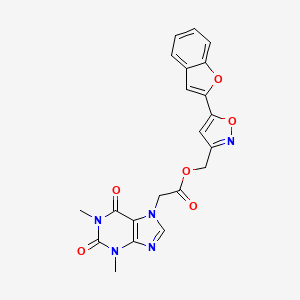
![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
